![molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0](/img/structure/B1288801.png)

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Overview

Description

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

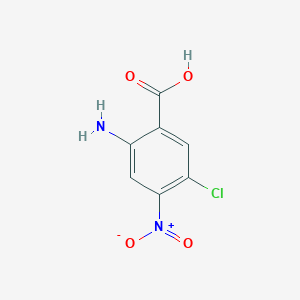

Synthesis of New Polyheterocyclic Ring Systems

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine and its derivatives are used as precursors in the synthesis of new polyheterocyclic ring systems. These derivatives exhibit potential in vitro antibacterial properties, making them relevant in the development of new antibacterial agents (Abdel‐Latif et al., 2019).

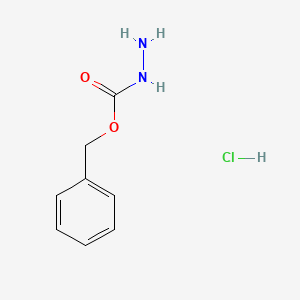

Development of Tyrosyl-tRNA Synthetase Inhibitors

This compound is involved in the synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been studied as potential inhibitors of tyrosyl-tRNA synthetase. These inhibitors can be significant in treating bacterial infections, as indicated by molecular docking studies (Jabri et al., 2023).

Synthesis of Nilotinib

It is utilized in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. This has implications in the treatment of certain types of cancer, particularly chronic myelogenous leukemia (Yu Yankun et al., 2011).

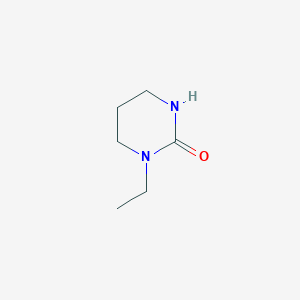

Halogenation Studies in Organic Chemistry

The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, including those related to this compound, is significant in organic synthesis. These studies help in understanding the formation of various halogenated compounds (Yutilov et al., 2005).

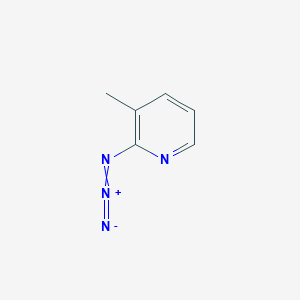

Development of Antituberculosis Agents

This compound is involved in the development of new antituberculosis agents. Certain derivatives exhibit potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting its potential in tuberculosis treatment (Moraski et al., 2011).

Antioxidant Properties

Derivatives of this compound have been studied for their antioxidant properties. This research is significant in understanding the compound's potential in preventing oxidative stress-related diseases (Wijtmans et al., 2004).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can lead to inhibition or activation of these biomolecules. For instance, it may interact with cytochrome P450 enzymes, affecting their activity and thus influencing metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses may lead to toxicity, affecting organ function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the cell. The compound may also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound may be actively transported into cells by specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism .

Properties

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOWVWCTOFBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=C(C2=N1)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617280 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-15-0 | |

| Record name | 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

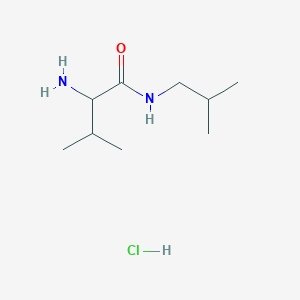

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)